![molecular formula C15H7ClF6N2O2 B3040918 3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine CAS No. 253178-64-2](/img/structure/B3040918.png)
3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine
Overview
Description
“3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine” is a chemical compound with the molecular formula C15H7ClF6N2O2 . It’s a complex organic compound that contains several functional groups, including a pyridine ring, an amide group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The trifluoromethyl groups attached to the phenyl ring are electron-withdrawing, which can influence the reactivity of the compound. The pyridine ring and the amide group also contribute to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the trifluoromethyl groups and the pyridine ring could influence its polarity, solubility, and stability .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine”:
Catalyst Development
This compound is used in the development of organocatalysts, particularly in hydrogen-bonding catalysis. The 3,5-bis(trifluoromethyl)phenyl group is known for its ability to stabilize transition states through hydrogen bonding, making it a valuable component in promoting various organic transformations .
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential as a building block in drug design. Its unique structure allows for the creation of molecules with enhanced bioavailability and stability, which are crucial for effective drug development .
Material Science
The compound is also investigated in material science for its role in the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, chemical resistance, and mechanical strength .
Chemical Derivatization
In analytical chemistry, this compound is used for chemical derivatization of amino-functionalized surfaces. This process is essential for the preparation of zwitterionic salts and other derivatives that are used in various analytical techniques .
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
The compound likely interacts with its targets through explicit double hydrogen bonding . This interaction activates the substrates and stabilizes partially developing negative charges in the transition states .
Biochemical Pathways
Similar compounds have been extensively used in promoting organic transformations , suggesting that this compound may also influence various biochemical pathways.
Result of Action
Given its potential role as an organocatalyst , it may facilitate various organic transformations at the molecular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled and used in a well-ventilated area to avoid inhalation of its vapors . Moreover, it should be stored at room temperature and protected from exposure to sunlight, heat sources, or open flames .
properties
IUPAC Name |
[(E)-[3,5-bis(trifluoromethyl)phenyl]methylideneamino] 2-chloropyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF6N2O2/c16-12-11(2-1-3-23-12)13(25)26-24-7-8-4-9(14(17,18)19)6-10(5-8)15(20,21)22/h1-7H/b24-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWBMJNQAVTAQR-HCBMXOAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)ON=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)Cl)C(=O)O/N=C/C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[({[3,5-Bis(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}-2-chloropyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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